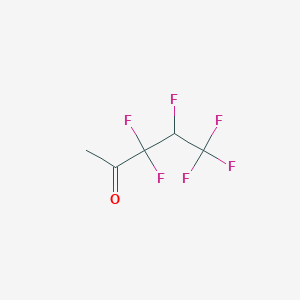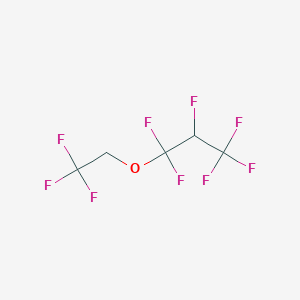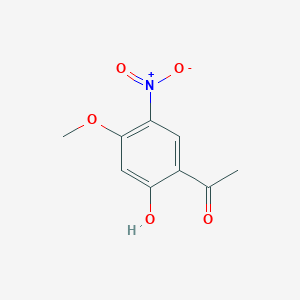
Pyrrolidin-2-thion
Übersicht
Beschreibung
Pyrrolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing four carbon atoms and one sulfur atom
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrrolidine-2-thione derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives are being investigated for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing pyrrolidine-2-thione involves the thionation of the corresponding lactams using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . This reaction typically proceeds under mild conditions, yielding the desired thiopyrrolidone.
Another approach involves the (3+2) cycloaddition of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors . This method, catalyzed by organocatalysts, involves the conjugate addition of the α-isothiocyanatocarbonyl compound to an alkene, followed by ring closure to form the thiopyrrolidone.
Industrial Production Methods: Industrial production of pyrrolidine-2-thione often relies on the scalability of the thionation process using phosphorus pentasulfide or Lawesson’s reagent. These methods are favored due to their efficiency and the relatively low cost of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: Oxidation of pyrrolidine-2-thione can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiopyrrolidones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted thiopyrrolidones.
Wirkmechanismus
The mechanism of action of pyrrolidine-2-thione and its derivatives often involves interaction with biological targets such as enzymes or receptors. For example, some derivatives inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The specific molecular targets and pathways can vary depending on the derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-thione can be compared with other similar compounds such as:
Pyrrolidine-2-one: Lacks the sulfur atom, leading to different chemical properties and reactivity.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, which affects its chemical behavior and applications.
Uniqueness: Pyrrolidine-2-thione’s unique sulfur-containing ring structure imparts distinct chemical properties, making it valuable in various synthetic and medicinal applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
pyrrolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWUREPEYPRYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177493 | |
| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-35-4 | |
| Record name | 2-Pyrrolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyrrolidine-2-thione?
A1: Pyrrolidine-2-thione has the molecular formula C4H7NS and a molecular weight of 101.15 g/mol. [, ]
Q2: Are there any notable spectroscopic features of Pyrrolidine-2-thione?
A2: Yes, infrared spectroscopy reveals that the C=S group in Pyrrolidine-2-thione contributes to bands around 1000 cm-1 and below 600 cm-1. Specifically, a band at 1005 cm-1 in the closely related Pyrrolidine-2-selenone has been attributed to the C=Se stretch, indicating a significant double bond character in this bond. []
Q3: Has Pyrrolidine-2-thione been explored for catalytic applications?
A4: The provided research focuses primarily on Pyrrolidine-2-thione as a synthetic building block rather than a catalyst. Its structure, particularly the presence of the thioamide group, makes it a versatile precursor for various heterocyclic compounds. [, , , , , , , , , ]
Q4: Have there been any computational studies on Pyrrolidine-2-thione and its derivatives?
A5: Yes, DFT calculations were employed to investigate the stability and structure of charge transfer complexes (CTCs) formed between various thioamides, including Pyrrolidine-2-thione, and Tetracyanoethylene (TCNE). These studies provided insights into the electronic interactions within these complexes and their stability in different solvents. []
Q5: How do structural modifications of Pyrrolidine-2-thione influence its reactivity?
A6: Substitutions on the nitrogen atom of the Pyrrolidine-2-thione ring system can significantly impact its photochemical behavior. For instance, the presence of different N-substituents can lead to either desulfurization, forming pyrroles, or reduction to pyrrolidine-2-thiones upon irradiation. []
Q6: Are there any studies on how modifying the Pyrrolidine-2-thione scaffold affects its biological activity?
A7: While the provided research primarily focuses on the synthetic utility of Pyrrolidine-2-thione and its derivatives, one study explored the pharmacological activity of novel Pyrrolidine-2-thiones and 2-methylenepyrrolidines. [] This suggests potential for further investigation into the structure-activity relationships of these compounds for specific biological targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


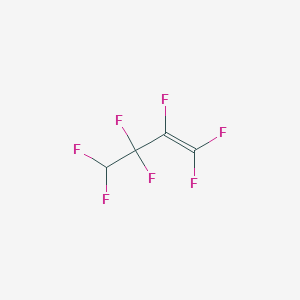
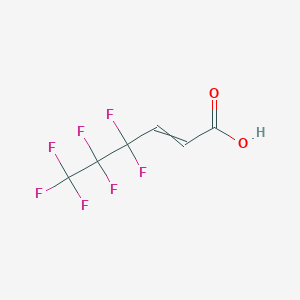
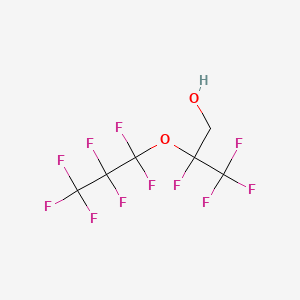
![[1,1'-Biphenyl]-4,4'-dicarboxamide](/img/structure/B1333288.png)

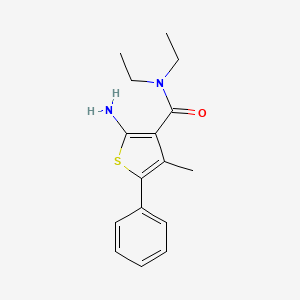
![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)




